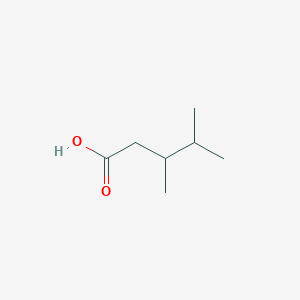

3,4-Dimethylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETAKGOKCSRVLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280282 | |

| Record name | 3,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-06-5 | |

| Record name | Pentanoic acid,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dimethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethylpentanoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3,4-Dimethylpentanoic Acid

Introduction

This compound (CAS No. 3302-06-5) is a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂.[1][2] As a derivative of pentanoic acid, it features methyl groups at the third and fourth carbon positions, a structural motif that imparts distinct physical and chemical characteristics compared to its linear isomers.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty polymers where branched aliphatic structures are desired.[3] Understanding its physical properties is paramount for professionals in research and drug development, as these parameters govern its handling, reactivity, purification, and formulation. This guide provides a detailed examination of these properties, grounded in established data and scientific principles.

Core Physical Properties Summary

The fundamental physical properties of this compound are summarized below. These values represent a synthesis of data from various chemical repositories and should be considered in the context of the specific experimental conditions under which they were measured.

| Property | Value | Source(s) |

| CAS Number | 3302-06-5 | [1][4][5] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][5] |

| Molecular Weight | 130.18 g/mol | [1][4][6] |

| Appearance | Colorless liquid with a pungent odor | [4] |

| Boiling Point | 210.9 °C at 760 mmHg109 °C at 14 mmHg | [1][4][7][3] |

| Melting Point | -40 °C | [4] |

| Density | 0.933 g/cm³0.921 g/cm³ at 25 °C | [1][4][7][3] |

| Flash Point | 94.5 °C | [1][4][7] |

| Water Solubility | Log₁₀(WS) = -1.37 (low solubility) | [1][8] |

| Refractive Index | 1.429 | [4][7] |

| Acidity (pKa) | 4.80 ± 0.10 (Predicted) | [4] |

| Vapor Pressure | 0.0741 mmHg at 25 °C | [4] |

| LogP (Octanol/Water) | 1.753 (Predicted) | [7][8] |

Detailed Analysis of Physical Properties

Molecular Structure and Identity

This compound, also known as 3,4-dimethylvaleric acid, is structurally defined by a five-carbon pentanoic acid chain with two methyl branches.[4] Its IUPAC name is this compound and its unique structure is unambiguously identified by the CAS Registry Number 3302-06-5.[1][5] The molecular weight is approximately 130.18 g/mol .[1] The presence of these alkyl branches significantly influences its physical properties. Unlike its linear isomer, heptanoic acid, the branching in this compound disrupts intermolecular van der Waals forces and affects molecular packing, which typically results in a lower melting point and altered viscosity.

Thermal Properties

Boiling Point: The normal boiling point is reported as 210.9 °C at atmospheric pressure (760 mmHg).[1][4] This relatively high value is a hallmark of carboxylic acids and is a direct consequence of strong intermolecular hydrogen bonding. As illustrated in the diagram below, carboxylic acids form stable cyclic dimers in the liquid and vapor phases, effectively doubling the molecular weight and requiring significantly more energy to overcome the intermolecular forces for vaporization. A boiling point of 109 °C at a reduced pressure of 14 mmHg is also reported, which is a critical parameter for purification via vacuum distillation.[3]

Melting Point: A melting point of -40 °C has been reported, indicating that the compound is a liquid under standard laboratory conditions.[4] The branched structure interferes with the formation of a stable crystal lattice, thereby lowering the melting point compared to linear fatty acids of similar molecular weight. It is worth noting that some databases list the melting point as not available, which may reflect a lack of experimentally verified data in those specific collections.[4][9]

Flash Point: The flash point is consistently reported as 94.5 °C.[1][4][7] This is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[1] This property is crucial for establishing safe handling and storage protocols, classifying the compound as a combustible liquid but not highly flammable.

Caption: Intermolecular hydrogen bonding forming a stable dimer.

Density and Solubility

The density is reported as 0.933 g/cm³ and 0.921 g/cm³ at 25 °C.[1][3] These values are consistent for a branched aliphatic acid and indicate it is slightly less dense than water. The molecule's solubility is dictated by its amphiphilic character. The polar carboxylic acid group can engage in hydrogen bonding, while the seven-carbon aliphatic chain is nonpolar and hydrophobic. Consequently, its solubility in water is low, as quantified by a logarithmic water solubility (log₁₀WS) of -1.37.[1][8] Conversely, it is soluble in many organic solvents.[4] The octanol-water partition coefficient (LogP) of 1.753 further indicates its preference for nonpolar environments.[7][8]

Acidity

The predicted pKa is approximately 4.80.[4] This value is typical for short-chain carboxylic acids and reflects the equilibrium of the acid dissociation in water. It signifies that this compound is a weak acid, a property that is fundamental to its reactivity, its use as a catalyst, and its pH-dependent behavior in biological and chemical systems.

Experimental Protocol: Determination of Normal Boiling Point

Objective: To experimentally verify the normal boiling point of this compound using the distillation method.

Scientific Rationale: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. At this temperature, the liquid undergoes a phase transition to a gas. For a pure substance, this transition occurs at a constant temperature, which is a characteristic physical property. This protocol employs simple distillation, a robust method for determining this property for thermally stable liquids.

Materials & Apparatus:

-

This compound (≥95% purity)

-

Round-bottom distillation flask (50 mL)

-

Liebig condenser

-

Distillation head (still head) with thermometer adapter

-

Calibrated thermometer (-10 to 250 °C)

-

Receiving flask

-

Heating mantle with variable controller

-

Boiling chips

-

Clamps and stands to secure the apparatus

-

Barometer

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus in a fume hood. Place 15-20 mL of this compound and 2-3 boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Begin heating the flask gently using the heating mantle. Increase the temperature gradually to achieve a steady boiling rate, with the condensate dripping from the condenser at a rate of approximately 1-2 drops per second.

-

Equilibrium and Measurement: Allow the system to reach thermal equilibrium. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing.

-

Data Recording: Record the constant temperature at which the liquid distills. This is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a pressure-temperature nomograph or the Clausius-Clapeyron relation.

-

Shutdown: Once the measurement is complete, turn off and lower the heating mantle, and allow the apparatus to cool to room temperature before disassembly.

Self-Validation and Trustworthiness:

-

Purity: Using a high-purity sample minimizes boiling point elevation or depression caused by impurities.

-

Stable Plateau: A stable temperature reading during distillation confirms that a pure substance is boiling and that the system is at equilibrium.

-

Pressure Correction: Correcting for atmospheric pressure ensures the value is standardized and comparable to literature values.

-

Safety: The procedure must be conducted in a fume hood due to the compound's pungent odor and potential respiratory irritation.[6] According to GHS classifications, the compound may cause skin and serious eye irritation, necessitating the use of appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

References

- 1. Buy this compound | 3302-06-5 [smolecule.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound [myskinrecipes.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemsynthesis.com [chemsynthesis.com]

3,4-Dimethylpentanoic acid structure

An In-depth Technical Guide to 3,4-Dimethylpentanoic Acid: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 3302-06-5), a branched-chain aliphatic carboxylic acid. The document delves into its core molecular structure, including a detailed analysis of its stereochemical properties. Key physicochemical data are compiled and presented for practical laboratory use. Furthermore, this guide outlines the characteristic spectroscopic signatures expected in NMR, IR, and mass spectrometry for structural confirmation. A detailed, representative laboratory-scale synthesis protocol is provided, alongside a discussion of the molecule's chemical reactivity and its applications as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. Safety and handling protocols are also summarized to ensure safe laboratory practice.

Molecular Identity and Structure

This compound is a saturated fatty acid characterized by a seven-carbon skeleton.[1] Its systematic IUPAC name is this compound, and it is also known as 3,4-dimethylvaleric acid.[2] The core structure consists of a pentanoic acid backbone with two methyl group substituents at the C3 and C4 positions.[1] This branching significantly influences its physical properties compared to its straight-chain isomer, heptanoic acid.[3]

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 3302-06-5 | [1][4] |

| IUPAC Name | This compound | [4][5] |

| Molecular Formula | C₇H₁₄O₂ | [1][4] |

| Molecular Weight | 130.18 g/mol | [1] |

| Canonical SMILES | CC(C)C(C)CC(=O)O | [2][5] |

| InChI | InChI=1S/C₇H₁₄O₂/c1-5(2)6(3)4-7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | [2][4] |

| InChIKey | GETAKGOKCSRVLZ-UHFFFAOYSA-N | [2][4] |

Structural Diagram

The 2D structure of this compound highlights its key functional groups and chiral centers.

Caption: 2D structure of this compound with IUPAC numbering. *Chiral centers at C3 and C4.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and application in synthesis. The branched structure generally leads to a lower boiling point and different solubility characteristics compared to linear isomers.[3]

| Property | Value | Unit | Source(s) |

| Boiling Point | 109 (at 14 mmHg) | °C | [6] |

| Density | 0.921 | g/cm³ | [6] |

| pKa (Predicted) | 4.80 ± 0.10 | [2] | |

| LogP (Predicted) | 1.753 | [7] | |

| Flash Point | 94.5 | °C | N/A |

| Refractive Index | 1.429 | N/A | |

| Water Solubility (Predicted) | -1.37 (log₁₀WS) | mol/L | [7] |

Stereochemistry

A critical feature of the this compound structure is the presence of two chiral centers at the C3 and C4 positions. This gives rise to stereoisomerism. The molecule can exist as four distinct stereoisomers, comprising two pairs of enantiomers.

-

Enantiomeric Pair 1: (3R, 4R)-3,4-dimethylpentanoic acid and (3S, 4S)-3,4-dimethylpentanoic acid.

-

Enantiomeric Pair 2 (Diastereomers of Pair 1): (3R, 4S)-3,4-dimethylpentanoic acid and (3S, 4R)-3,4-dimethylpentanoic acid.

The specific stereochemistry can significantly impact biological activity, making stereoselective synthesis or chiral separation essential for drug development applications. For example, the (3S) configuration has been documented in chemical databases.[8] The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration at each stereocenter.[1]

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, the expected spectral features can be reliably predicted based on the known structure.

| Technique | Predicted Key Signals / Features |

| ¹H NMR | ~12.0 ppm (s, 1H): Very broad singlet for the carboxylic acid proton (-COOH).~2.2-2.4 ppm (m, 2H): Methylene protons at C2 (-CH₂-COOH).~1.5-1.9 ppm (m, 2H): Methine protons at C3 and C4.~0.8-1.0 ppm (m, 12H): Overlapping signals from four methyl groups (C3-CH₃, C4-CH(CH₃)₂). |

| ¹³C NMR | ~179-181 ppm: Carbonyl carbon of the carboxylic acid (C1).~40-45 ppm: Methine carbon at C3.~35-40 ppm: Methylene carbon at C2.~30-35 ppm: Methine carbon at C4.~15-22 ppm: Four distinct signals for the four methyl carbons. |

| FTIR | 2500-3300 cm⁻¹: Very broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid.~1710 cm⁻¹: Strong, sharp C=O stretch of the carbonyl group.2850-2960 cm⁻¹: C-H stretching from the alkyl groups. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 130.Key Fragments: Loss of -OH (m/z = 113), loss of -COOH (m/z = 85), and other fragments from cleavage of the alkyl chain. |

Note: Actual chemical shifts and peak shapes can vary based on solvent and experimental conditions.

Synthesis Methodology

Several synthetic routes to this compound are plausible. A common strategy involves the oxidation of the corresponding primary alcohol, 3,4-dimethylpentan-1-ol.[1] An alternative approach, providing a robust and scalable laboratory protocol, can be adapted from established malonic ester synthesis procedures.

Representative Protocol: Modified Malonic Ester Synthesis

This protocol is a scientifically grounded, representative example adapted from a similar procedure for preparing branched-chain acids and illustrates a viable pathway.[9]

Causality: The malonic ester synthesis is a classic and reliable method for forming carbon-carbon bonds alpha to a carbonyl group. The diethyl malonate starting material has acidic α-hydrogens, which are readily deprotonated by a strong base (sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes sequential alkylation (Sₙ2 reactions). The final steps of saponification and decarboxylation yield the desired carboxylic acid.

Caption: Workflow for a plausible synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

1-bromo-2-methylpropane (isobutyl bromide)

-

Potassium hydroxide (KOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be controlled with cooling.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise. After the addition is complete, add a stoichiometric equivalent of 1-bromo-2-methylpropane dropwise and reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Saponification: Cool the reaction mixture. Add a solution of potassium hydroxide in water and reflux for an additional 2-3 hours to hydrolyze the ester groups to the corresponding dicarboxylate salt.[9]

-

Workup and Alcohol Removal: Distill off the ethanol from the reaction mixture.[9]

-

Decarboxylation: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated sulfuric acid until the solution is strongly acidic (pH < 2). This protonates the dicarboxylate to form the malonic acid derivative. Gently heat the acidic solution to effect decarboxylation, which liberates CO₂ and forms the crude this compound as an organic layer.[9]

-

Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent via rotary evaporation. The final product can be purified by vacuum distillation.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its carboxylic acid functional group.[10]

-

Acidity: It reacts with bases to form carboxylate salts.[11]

-

Nucleophilic Acyl Substitution: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. This allows for the synthesis of various derivatives. The hydroxyl group is a poor leaving group, so conversion to a more reactive derivative (like an acyl chloride with SOCl₂) is often the first step.[12][13]

-

Reduction: The carboxylic acid can be reduced to the primary alcohol (3,4-dimethylpentan-1-ol) using strong reducing agents like LiAlH₄.[1]

Applications in Research and Development

The unique branched structure and chirality of this compound make it a valuable intermediate in several fields:

-

Pharmaceuticals and Agrochemicals: It serves as a chiral building block for the synthesis of more complex, biologically active molecules.[6] Its branched aliphatic structure can be used to tune properties like lipophilicity and metabolic stability in drug candidates.

-

Materials Science: The structure can be incorporated into polymers to create materials with tailored thermal and mechanical properties.[1]

-

Biochemical Research: It is used in studies related to the metabolism of branched-chain fatty acids.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[5]

-

GHS Hazard Statements:

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles/face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mist.

-

Keep away from incompatible materials, such as strong oxidizing agents and strong bases.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. Buy this compound | 3302-06-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. (3S)-3,4-Dimethylpentanoic acid | C7H14O2 | CID 13538955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

Core Chemical Identity and Physical Properties

An In-Depth Technical Guide to 3,4-Dimethylpentanoic Acid (CAS No. 3302-06-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a branched-chain fatty acid with significant potential in organic synthesis and as a subject of interest in biochemical and pharmaceutical research. This document delves into its chemical and physical properties, synthesis methodologies, analytical characterization, potential applications in drug development, and safety and handling protocols.

This compound, registered under CAS number 3302-06-5, is an organic compound with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] It belongs to the class of branched-chain fatty acids, distinguished by two methyl groups located at the third and fourth carbon positions of a pentanoic acid backbone.[1] This unique structure imparts specific chemical and physical characteristics that differentiate it from straight-chain fatty acids.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 3302-06-5 | [1][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₁₄O₂ | [2][4] |

| Molecular Weight | 130.18 g/mol | [2] |

| Synonyms | 3,4-dimethylvaleric acid | [3] |

| Boiling Point | 193–196 °C at 743 mmHg | [5] |

| pKa (Predicted) | 4.80 ± 0.10 | [3] |

Synthesis of this compound: A Validated Approach

The synthesis of this compound can be effectively achieved through a malonic ester synthesis, a robust and well-established method for the preparation of carboxylic acids.[2][5][6][7] This approach offers high yields and a clear, controllable reaction pathway.

Malonic Ester Synthesis Workflow

The following diagram illustrates the key stages of the malonic ester synthesis for this compound.

Caption: Malonic Ester Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of malonic ester synthesis.[2][5][6]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

sec-Butyl bromide

-

Potassium hydroxide

-

Concentrated sulfuric acid

-

Anhydrous diethyl ether

-

Benzene

-

Anhydrous ethanol

Procedure:

-

Enolate Formation: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve potassium hydroxide (3.6 moles) in water.[5] To the hot solution, slowly add diethyl malonate (0.92 moles). The heat of saponification will cause the solution to reflux.[5]

-

Saponification: After the addition of diethyl malonate is complete, continue to boil the solution gently for two hours.[5]

-

Removal of Alcohol: Dilute the solution with water and distill off the ethanol formed during saponification.[5]

-

Alkylation (Conceptual): While the provided reference outlines a saponification and decarboxylation of a pre-alkylated malonate, a standard malonic ester synthesis would involve the initial formation of the enolate with sodium ethoxide in ethanol, followed by the addition of an alkyl halide (in this case, conceptually, a reagent that would introduce the 3,4-dimethylpentyl group, though a direct alkylation with a single halide is not straightforward for this branched structure and a multi-step approach is more likely). A more practical approach for this specific target involves the alkylation of a malonate with a suitable precursor.

-

Acidification and Decarboxylation: Cool the residual liquid and slowly add a cold solution of concentrated sulfuric acid (3.3 moles) in water with stirring.[5] Reflux the solution for approximately three hours. An oily layer of the carboxylic acid will form.[5]

-

Isolation and Purification: Use an automatic separator to distill the organic acid. Extract the aqueous portion with diethyl ether to recover any dissolved product.[5] Combine the organic layers, distill off the ether, and then distill the crude acid with an equal volume of benzene. This compound will distill at 193–196 °C at 743 mmHg.[5]

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of synthesized this compound.

Spectroscopic Data

| Technique | Key Signals and Interpretation |

| ¹H NMR | Signals in the region of δ 0.8-1.0 ppm corresponding to the various methyl groups. A multiplet around δ 1.5-2.0 ppm for the methine protons. A triplet around δ 2.2-2.4 ppm for the methylene group alpha to the carbonyl. A broad singlet above δ 10 ppm for the carboxylic acid proton. |

| ¹³C NMR | A signal in the range of δ 175-185 ppm for the carbonyl carbon. Several signals in the aliphatic region (δ 10-50 ppm) corresponding to the methyl, methylene, and methine carbons.[8] |

| IR Spectroscopy | A broad absorption band in the range of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carbonyl group. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 130. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[9] Other fragmentations would arise from cleavage of the alkyl chain. |

Predicted Mass Spectrum Fragmentation

Caption: Predicted Mass Spectrum Fragmentation of this compound.

Applications in Drug Development and Biological Relevance

As a branched-chain fatty acid, this compound holds potential in drug discovery and development, primarily as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.[3] Its structural features can influence the pharmacokinetic and pharmacodynamic properties of a parent drug molecule.

Role as a Synthetic Intermediate

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, including esterification and amidation, which are fundamental reactions in the synthesis of many pharmaceutical compounds.[3] Its branched aliphatic structure can be exploited to introduce lipophilicity and specific steric bulk into a drug candidate, potentially enhancing its binding to a biological target or improving its metabolic stability.

Biological Activity of Branched-Chain Fatty Acids

While specific biological activities of this compound are not extensively documented, the broader class of branched-chain fatty acids (BCFAs) has been shown to possess a range of biological effects, including:

-

Anticancer Properties: Some BCFAs have demonstrated cytotoxic effects against cancer cell lines.

-

Anti-inflammatory Effects: BCFAs can modulate inflammatory pathways.

-

Metabolic Regulation: They play a role in lipid metabolism and can influence metabolic health.

The presence of this compound and its derivatives in patents related to drug development suggests its utility in the design of novel therapeutic agents.[1][10]

Safety, Handling, and Disposal

Proper handling and disposal of this compound are essential to ensure laboratory safety.

Hazard Identification

Based on GHS classifications, this compound is considered:

-

Harmful if swallowed.[2]

-

Harmful in contact with skin.[2]

-

Causes skin irritation.[2]

-

Causes serious eye damage.[2]

-

Harmful if inhaled.[2]

-

May cause respiratory irritation.[2]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[12]

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This may involve neutralization or disposal through a licensed chemical waste handler.[11]

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and those exploring the biological activities of branched-chain fatty acids. Its synthesis is achievable through established methods, and its structure offers unique opportunities for the development of novel molecules with potential therapeutic applications. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research setting.

References

- 1. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4,4-Dimethylpentanoic acid | C7H14O2 | CID 14237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

- 12. chemicalbook.com [chemicalbook.com]

Stereoisomers of 3,4-Dimethylpentanoic acid

An In-Depth Technical Guide to the Stereoisomers of 3,4-Dimethylpentanoic Acid for Drug Development Professionals

Abstract

This compound, a branched-chain fatty acid with the molecular formula C₇H₁₄O₂, serves as a critical chiral building block in modern organic synthesis and drug discovery.[1][2][3] The presence of two distinct stereocenters at the C3 and C4 positions gives rise to a family of four unique stereoisomers. Each of these isomers possesses a distinct three-dimensional architecture, which can lead to significantly different interactions with chiral biological systems such as enzymes and receptors. This technical guide provides a comprehensive exploration of the stereochemical landscape of this compound. We will dissect the relationships between its stereoisomers, detail field-proven methodologies for their synthesis and separation, present robust protocols for their characterization, and discuss their applications and pharmacological relevance. This document is designed to serve as a key resource for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental design and providing self-validating, actionable protocols.

The Primacy of Stereochemistry in Modern Drug Development

In the chiral environment of the human body, the spatial arrangement of atoms in a molecule is not a trivial detail—it is a determining factor in its biological activity. The lock-and-key model of enzyme-substrate or receptor-ligand binding is inherently three-dimensional. Consequently, different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was sedative and the other teratogenic, cemented the imperative for stereochemical control in drug development. For professionals in this field, mastering the synthesis, separation, and characterization of stereoisomers is not merely an academic exercise; it is a prerequisite for developing safer and more efficacious medicines. This compound, as a versatile chiral synthon, exemplifies the foundational challenges and opportunities presented by stereoisomerism.[1]

Deciphering the Stereochemical Complexity of this compound

The structure of this compound (CH₃-CH(CH₃)-CH(CH₃)-CH₂-COOH) contains two chiral centers at carbons 3 and 4. According to the 2ⁿ rule, where 'n' is the number of stereocenters, this molecule exists as 2² = 4 distinct stereoisomers. These isomers can be classified into two pairs of enantiomers and multiple diastereomeric relationships.

-

Enantiomers: Non-superimposable mirror images. They share identical physical properties (e.g., boiling point, solubility) but differ in their interaction with plane-polarized light.

-

Pair 1: (3R,4R)- and (3S,4S)-3,4-dimethylpentanoic acid

-

Pair 2: (3R,4S)- and (3S,4R)-3,4-dimethylpentanoic acid

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical and chemical properties, which is the key to their separation. For example, the (3R,4R) isomer is a diastereomer of both the (3R,4S) and (3S,4R) isomers.

Figure 1: Stereochemical relationships of this compound isomers.

Methodologies for Isomer Separation and Stereoselective Synthesis

Obtaining a single, pure stereoisomer requires either separating it from a mixture or synthesizing it directly. The choice of strategy depends on factors like cost, scale, and the availability of starting materials.

Classical Resolution via Diastereomeric Salt Formation

Causality: This technique leverages the fact that diastereomers have different physical properties. By reacting a racemic mixture of the carboxylic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts are no longer mirror images and will exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution of (±)-3,4-Dimethylpentanoic Acid

-

Reagent Selection & Stoichiometry: Dissolve one equivalent of the racemic this compound mixture in a minimal amount of hot methanol. In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine, in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that only the salt of the more reactive/less soluble enantiomer crystallizes, improving the purity of the first crop.

-

Salt Formation: Slowly add the amine solution to the acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to overnight to promote crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals via vacuum filtration, washing with a small amount of cold solvent to remove soluble impurities. The collected solid is the less-soluble diastereomeric salt (e.g., the (3R,4R)-acid-(R)-amine salt).

-

Liberation of the Enantiomer: Dissolve the purified salt in water and acidify the solution to a pH of ~2 with 2M HCl. This protonates the carboxylate, regenerating the free carboxylic acid, which will often precipitate or can be extracted.

-

Extraction and Isolation: Extract the aqueous solution three times with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purity Assessment: The enantiomeric excess (e.e.) of the isolated acid must be determined using a validated chiral analytical method, such as chiral HPLC or GC (see Section 4). The mother liquor from step 3 can be treated to recover the other enantiomer.

Figure 2: Workflow for chiral resolution by diastereomeric salt formation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Causality: Chiral HPLC is the most powerful and versatile technique for both analytical and preparative-scale separation of all stereoisomers.[4] It employs a chiral stationary phase (CSP) that creates a chiral environment within the column. As the stereoisomers pass through the column, they form transient, diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times, enabling separation.

Table 1: Comparison of Common Chiral Stationary Phases for Carboxylic Acid Separation

| CSP Type | Chiral Selector Example | Mechanism of Interaction | Rationale for Use |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, and steric inclusion within the polysaccharide's chiral grooves. | Broad enantiorecognition capabilities, robust, and widely applicable. The go-to choice for initial screening.[5] |

| Protein-based | Cellobiohydrolase (CBH) | Mimics biological receptor binding through a combination of ionic, hydrophobic, and hydrogen bonding interactions. | Excellent for separating basic and acidic compounds in reversed-phase mode, often with high selectivity.[5] |

| Pirkle-type | (R,R)-Whelk-O 1 | Strong π-π interactions (π-acid/π-base), dipole-stacking, and hydrogen bonding. | Highly effective for analytes with aromatic rings, but may require derivatization of the carboxylic acid to an amide for optimal interaction. |

Experimental Protocol: Analytical Chiral HPLC Method

-

Column Selection: Choose a polysaccharide-based column, such as a Daicel Chiralpak® AD-H or Chiralcel® OD-H, as a starting point.

-

Mobile Phase Preparation: For normal-phase chromatography, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol). To improve peak shape for a carboxylic acid, a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) is crucial.[6] Rationale: The TFA protonates the carboxyl group, preventing ionization and reducing peak tailing, leading to sharper, more symmetrical peaks and better resolution.

-

Instrumentation Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (where the carboxylic acid chromophore absorbs)

-

Injection Volume: 10 µL

-

-

Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase to a concentration of ~1 mg/mL.

-

Analysis: Inject the sample and record the chromatogram. The different stereoisomers will elute at different retention times. The method is self-validating if all four isomers (if present) are baseline resolved.

Unambiguous Spectroscopic Characterization

Once separated, the identity and purity of each isomer must be confirmed.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Signals and Interpretation |

|---|---|

| ¹H NMR | Signals in the δ 0.7-1.0 ppm range corresponding to the various methyl groups. A multiplet for the C3 and C4 protons. A signal around δ 2.2-2.4 ppm for the -CH₂- group adjacent to the carboxyl.[1] |

| ¹³C NMR | A characteristic peak for the carbonyl carbon of the carboxylic acid appears downfield, typically around δ 174-180 ppm.[1] |

| FT-IR | A strong, broad absorption band around 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, and a sharp, strong C=O stretching absorption around 1700 cm⁻¹.[1] |

| Polarimetry | Measures the specific rotation [α]D. Enantiomeric pairs will have equal and opposite rotation values. This confirms optical activity but does not determine the absolute configuration. |

To determine the absolute configuration (R/S designation) unambiguously, one must either use a method that provides 3D structural information, such as X-ray crystallography of a suitable crystalline derivative, or correlate the experimental data with a known standard.

Applications in Synthesis and Pharmacological Context

This compound and its individual stereoisomers are not typically therapeutic agents themselves but are valuable chiral building blocks. Their branched structure is a feature in many biologically active natural products and synthetic molecules.[1]

-

Synthetic Intermediates: They serve as starting materials for more complex molecules where stereochemistry is crucial for function. This includes the synthesis of pheromone analogues and novel polymers.[1]

-

Probes for Structure-Activity Relationship (SAR) Studies: In drug discovery, synthesizing a target molecule with each of the four stereoisomers of the 3,4-dimethylpentanoyl moiety allows researchers to precisely probe the stereochemical requirements of a biological target. This is essential for optimizing drug candidates.

-

Potential Bioactivity: Derivatives of related substituted pentanoic acids have been investigated for a range of biological activities, including potential anticancer properties, highlighting the importance of this chemical scaffold.[7][8]

Conclusion

The four stereoisomers of this compound represent a microcosm of the challenges and imperatives of modern stereochemistry. A successful drug development campaign relies on the ability to control this factor absolutely. By combining classical resolution techniques with the power and precision of modern chiral chromatography, researchers can reliably access each of these unique molecular entities. Rigorous characterization provides the necessary assurance of identity and purity. As chiral building blocks, these isomers offer a gateway to creating novel, potent, and selective therapeutic agents, underscoring the principle that in the world of pharmacology, a molecule's three-dimensional shape is paramount to its function.

References

- 1. Buy this compound | 3302-06-5 [smolecule.com]

- 2. This compound | C7H14O2 | CID 226113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfera.unife.it [sfera.unife.it]

- 6. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

(R)-3,4-Dimethylpentanoic acid properties

An In-Depth Technical Guide to (R)-3,4-Dimethylpentanoic Acid: Properties, Synthesis, and Applications

Introduction

3,4-Dimethylpentanoic acid is a branched-chain fatty acid characterized by methyl groups at the third and fourth positions of its carbon backbone.[1][2] While the racemic mixture has its utility, the true value for researchers in drug development and stereoselective synthesis lies in its enantiomerically pure forms. This guide focuses specifically on the (R)-enantiomer, (R)-3,4-Dimethylpentanoic acid.

The principle of chirality is fundamental to biology; the three-dimensional arrangement of atoms within a molecule dictates its interaction with the inherently chiral systems of life, such as enzymes and receptors.[3][4] Enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[5] Understanding the specific properties and synthesis of a single enantiomer like (R)-3,4-Dimethylpentanoic acid is therefore critical for its application as a sophisticated chiral building block.

This technical guide provides a comprehensive overview of (R)-3,4-Dimethylpentanoic acid, covering its physicochemical properties, stereoselective synthetic strategies, spectroscopic characterization, key applications in research and development, and essential safety protocols for laboratory handling.

Part 1: Physicochemical and Stereochemical Properties

Molecular Structure and Core Properties

(R)-3,4-Dimethylpentanoic acid is an aliphatic carboxylic acid. Its branched structure imparts distinct physical properties compared to its linear-chain isomers.[1]

| Property | Value | Source(s) |

| IUPAC Name | (R)-3,4-Dimethylpentanoic acid | [1][6] |

| Molecular Formula | C₇H₁₄O₂ | [1][6][7] |

| Molecular Weight | 130.18 g/mol | [1][7][8] |

| CAS Number | 3302-06-5 (unspecified stereochemistry) | [1][6] |

The Significance of the (R)-Configuration

The stereochemistry of this molecule is defined by the single chiral center at the C-3 position. The designation '(R)' is derived from the Latin rectus (right) and is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the carboxyl group receives the highest priority, followed by the isopropyl group at C-4, the methyl group at C-3, and finally the implicit hydrogen atom.[1] The clockwise arrangement from highest to lowest priority defines the (R)-configuration.

The specific spatial arrangement of the (R)-enantiomer is paramount in its interaction with biological systems. Enzymes and receptors possess three-dimensional active sites that are themselves chiral. Consequently, one enantiomer may bind with high affinity and elicit a desired biological response, while the other may bind weakly, not at all, or even interact with a different target, potentially causing off-target effects or toxicity.[9][10] This stereospecificity is the primary driver for the development of single-enantiomer drugs.[5]

Caption: Cahn-Ingold-Prelog (CIP) priorities for (R)-3,4-Dimethylpentanoic acid.

Tabulated Physical Properties

The physical properties of this compound are critical for its handling, purification, and use in synthetic reactions.

| Property | Value | Unit | Source(s) |

| Density | 0.933 | g/cm³ | [1] |

| Boiling Point | 109 (at 14 mmHg) | °C | [7] |

| Flash Point | 94.5 | °C | [1][11] |

| pKa (Predicted) | 4.80 ± 0.10 | [2] | |

| Log Water Solubility (log₁₀WS) | -1.37 | [1][8] | |

| Octanol/Water Partition Coeff. (logP) | 1.753 (Calculated) | [8] |

Part 2: Synthesis and Resolution

The production of enantiomerically pure (R)-3,4-Dimethylpentanoic acid is a key challenge that can be addressed through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

Achiral Synthesis of Racemic this compound

A common approach to the racemic compound involves a three-step sequence utilizing the Horner-Wadsworth-Emmons (HWE) reaction.[1] This method is robust and provides the racemic acid, which can then be subjected to chiral resolution.

Caption: Workflow for the racemic synthesis of this compound.

Experimental Protocol: Racemic Synthesis (Conceptual)

-

HWE Condensation: A phosphonate ylide is deprotonated with a strong base (e.g., NaH) and reacted with isobutyraldehyde to form an α,β-unsaturated ester. The choice of phosphonate and reaction conditions can influence the E/Z selectivity of the resulting alkene.

-

Hydrogenation: The resulting unsaturated ester is subjected to catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) to reduce the carbon-carbon double bond, yielding the saturated ester.

-

Saponification: The saturated ester is hydrolyzed using a strong base like potassium hydroxide in an aqueous solution, followed by an acidic workup to protonate the carboxylate, yielding the final racemic this compound.[1]

Enantioselective Synthesis

Directly synthesizing the (R)-enantiomer offers a more elegant and often more efficient route to the desired product. Methods like fluorous-phase asymmetric synthesis have been demonstrated for the stereoselective preparation of this enantiomer.[1] These techniques utilize a chiral auxiliary or catalyst to control the stereochemical outcome of a key bond-forming step.

Causality in Enantioselective Synthesis: The core principle is the creation of a diastereomeric transition state. A chiral catalyst or auxiliary interacts with the substrate to create a high-energy and a low-energy pathway for the formation of the two possible enantiomers. The reaction proceeds preferentially through the lower-energy transition state, leading to an excess of one enantiomer.

Chiral Resolution of Racemic Mixtures

Resolution is the process of separating a racemic mixture into its constituent enantiomers. A classic and reliable method is the formation of diastereomeric salts.

References

- 1. Buy this compound | 3302-06-5 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. biyokimya101.com [biyokimya101.com]

- 5. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [myskinrecipes.com]

- 8. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Chirality and Biological Activity [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. Cas 3302-06-5,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to (S)-3,4-Dimethylpentanoic Acid: A Chiral Building Block for Complex Synthesis

Introduction: The Strategic Value of Chiral Synthons in Drug Discovery

In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity. The human body, being an inherently chiral environment, often exhibits profound stereoselectivity in its interactions with xenobiotics.[1][2] Enantiomers of the same drug can possess widely different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of rational drug design.

This guide focuses on (S)-3,4-Dimethylpentanoic acid, a chiral carboxylic acid that serves as a valuable synthon, or building block, for organic synthesis. Its branched aliphatic structure and defined stereocenter make it an attractive fragment for incorporation into larger, more complex molecules, including pharmaceuticals and agrochemicals.[5] We will explore its fundamental properties, provide a robust methodology for its stereoselective synthesis, detail its analytical characterization, and discuss its relevance in the context of advanced pharmaceutical design, drawing parallels to the critical role of chiral side chains in approved therapeutics.

Section 1: Physicochemical and Structural Properties

(S)-3,4-Dimethylpentanoic acid is a branched-chain fatty acid characterized by a pentanoic acid backbone with two methyl groups at the C3 and C4 positions.[6] The stereochemical descriptor "(S)" refers to the configuration at the C3 chiral center. This specific spatial arrangement is the primary determinant of its unique interactions in a chiral environment.

Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3,4-Dimethylpentanoic acid | [7] |

| Molecular Formula | C₇H₁₄O₂ | [7] |

| Molecular Weight | 130.18 g/mol | [7] |

| CAS Number | 20180-65-8 | [7] |

| Appearance | Colorless liquid (predicted) | [5] |

| Boiling Point | 210.9 °C at 760 mmHg | [5] |

| Density | ~0.92-0.93 g/cm³ at 25 °C | [5] |

| Predicted pKa | 4.80 ± 0.10 | [8] |

| Predicted logP | 1.75 - 1.8 | [7] |

| SMILES | C--INVALID-LINK--C(C)C | [7] |

| InChIKey | GETAKGOKCSRVLZ-LURJTMIESA-N | [7] |

Section 2: Stereoselective Synthesis Protocol

Achieving high enantiomeric purity is the central challenge in synthesizing chiral molecules like (S)-3,4-Dimethylpentanoic acid. Direct alkylation of a simple pentanoic acid enolate would result in a racemic mixture. Therefore, a stereoselective strategy is required. The use of chiral auxiliaries is a robust and well-established method for achieving such control.[2]

The following protocol is based on the highly reliable Myers' asymmetric alkylation, which utilizes pseudoephedrine as an inexpensive and recoverable chiral auxiliary to direct the stereoselective alkylation of an amide enolate.[9]

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous toluene (5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl pseudoephedrine amide. This product is typically used in the next step without further purification.

Causality: The pseudoephedrine auxiliary provides a rigid chiral environment. The subsequent deprotonation and alkylation will occur from the less sterically hindered face of the enolate, which is complexed with lithium, leading to a highly diastereoselective transformation.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-propionyl pseudoephedrine amide (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

-

Add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.2 eq) dropwise, and stir the resulting solution for 1 hour at -78 °C to ensure complete enolate formation.

-

In a separate flask, prepare a solution of isopropyl iodide (1.5 eq) in anhydrous THF.

-

Add the isopropyl iodide solution to the enolate solution dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alkylated amide. The diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis.

Step 3: Hydrolysis and Auxiliary Removal

-

Dissolve the crude alkylated amide from Step 2 in a mixture of THF and water (3:1).

-

Add potassium hydroxide (KOH) (10 eq) and heat the mixture to reflux (approx. 90-100 °C) for 24 hours.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

The aqueous residue contains the potassium salt of the desired acid and the pseudoephedrine auxiliary. Wash the aqueous solution with dichloromethane (3x) to extract the pseudoephedrine auxiliary, which can be recovered and recycled.

-

Acidify the aqueous layer to pH ~2 by the slow addition of concentrated HCl at 0 °C.

-

Extract the desired (S)-3,4-Dimethylpentanoic acid with diethyl ether (3x).

-

Combine the ether layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product. Further purification can be achieved by distillation or chromatography if necessary.

References

- 1. mdpi.com [mdpi.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. longdom.org [longdom.org]

- 5. 3,4-Dimethylpentanoic acid [myskinrecipes.com]

- 6. Buy this compound | 3302-06-5 [smolecule.com]

- 7. (3S)-3,4-Dimethylpentanoic acid | C7H14O2 | CID 13538955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. mdpi.com [mdpi.com]

Navigating the Metabolic Maze: A Technical Guide to 3,4-Dimethylpentanoic Acid Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the metabolic fate of 3,4-dimethylpentanoic acid, a unique branched-chain fatty acid (BCFA). As a model compound, understanding its metabolism offers significant insights into the broader field of lipid biochemistry and is crucial for the development of novel therapeutics. This document moves beyond standard protocols to explain the scientific rationale behind experimental designs, ensuring a robust and self-validating approach to your research.

Introduction: The Significance of this compound

This compound (CAS No. 3302-06-5) is a seven-carbon branched-chain fatty acid with the molecular formula C7H14O2 and a molecular weight of approximately 130.18 g/mol .[1][2][3][4][5][6] Its structure, featuring methyl groups at both the C3 (beta) and C4 positions, presents a fascinating challenge to standard fatty acid oxidation pathways, making it an excellent candidate for metabolic investigation. The study of its metabolism is not only academically intriguing but also holds relevance in drug development, where branched alkyl chains are often incorporated into new chemical entities to modulate their pharmacokinetic and pharmacodynamic properties.[7]

The Predicted Metabolic Pathway: A Hybrid of Alpha- and Beta-Oxidation

Due to the methyl group at the β-carbon, direct β-oxidation of this compound is sterically hindered.[2][3][4][8][9] Therefore, the metabolic journey is predicted to commence with alpha-oxidation in the peroxisome, a necessary preparatory step to circumvent this blockage. This is followed by a series of beta-oxidation cycles in the mitochondria.

Activation: The Gateway to Metabolism

Before any oxidation can occur, this compound must be activated to its coenzyme A (CoA) thioester, 3,4-dimethylpentanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase .

Peroxisomal Alpha-Oxidation: The Initial Decarboxylation

The presence of the methyl group on the β-carbon necessitates an initial round of alpha-oxidation.[2][3][4][8][9]

-

Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH), a key enzyme in the alpha-oxidation of 3-methyl-branched fatty acids, is predicted to hydroxylate 3,4-dimethylpentanoyl-CoA at the alpha-carbon, forming 2-hydroxy-3,4-dimethylpentanoyl-CoA.[7][10][11][12][13]

-

Cleavage: A lyase then cleaves 2-hydroxy-3,4-dimethylpentanoyl-CoA into 2,3-dimethylbutanal and formyl-CoA.

-

Oxidation: The resulting 2,3-dimethylbutanal is subsequently oxidized by an aldehyde dehydrogenase to yield 2,3-dimethylbutanoic acid.

Mitochondrial Beta-Oxidation: The Energy-Yielding Spiral

Following its formation and activation to 2,3-dimethylbutanoyl-CoA, the molecule can enter the mitochondrial beta-oxidation pathway. The methyl group is now at the alpha-position, which can be accommodated by the beta-oxidation machinery. Subsequent cycles of beta-oxidation will proceed, yielding propionyl-CoA and acetyl-CoA.

Experimental Approaches for Metabolism Studies

A multi-pronged approach employing both in vitro and in vivo models is essential for a comprehensive understanding of this compound metabolism.

In Vitro Metabolism Models

In vitro systems provide a controlled environment to investigate the fundamental metabolic pathways and enzyme kinetics.

Primary hepatocytes are considered the gold standard for in vitro metabolism studies as they retain the full complement of drug-metabolizing enzymes and cofactors.[8][14][15][16]

Experimental Protocol: Metabolism in Suspended Primary Hepatocytes

-

Hepatocyte Isolation: Isolate hepatocytes from the desired species (e.g., rat, mouse, human) using a two-step collagenase perfusion method.

-

Cell Viability Assessment: Determine cell viability using the trypan blue exclusion method. A viability of >85% is recommended.

-

Incubation: Resuspend hepatocytes in Krebs-Henseleit buffer at a concentration of 1 x 10^6 viable cells/mL.

-

Initiation of Reaction: Add this compound (e.g., 10 µM final concentration) to the hepatocyte suspension.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the cell suspension and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for LC-MS/MS analysis.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using a validated LC-MS/MS method.

Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, making them ideal for studying Phase I oxidative metabolism.[17][18]

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to initiate the reaction.

-

Time-Course Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench with ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge to remove precipitated protein and analyze the supernatant by LC-MS/MS.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vivo Metabolism and Pharmacokinetic Studies

In vivo studies in animal models, typically rodents, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a whole-organism context.[7][19][20][21][22][23][24]

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing: Administer this compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

-

Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for excretion analysis.

-

Sample Analysis: Quantify the concentration of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%).

Analytical Methodologies: Identifying and Quantifying Metabolites

The identification and quantification of this compound and its metabolites require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.[1][9][12][13][19][25][26][27]

Table 1: Comparison of Analytical Techniques

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires derivatization (e.g., methylation) to increase volatility.[13] | Can analyze compounds directly in their native form. |

| Sensitivity | High sensitivity, particularly for volatile compounds. | Generally offers higher sensitivity and specificity for a wider range of compounds.[9][26] |

| Throughput | Can be lower due to longer run times and derivatization steps. | Higher throughput is often achievable. |

| Structural Information | Electron ionization provides characteristic fragmentation patterns for structural elucidation. | Tandem mass spectrometry provides detailed structural information through fragmentation analysis.[9] |

| Typical Application | Analysis of fatty acid profiles.[1][12][13][25] | Targeted quantification of parent drug and metabolites in complex biological matrices.[1][9][26] |

Data Interpretation and Expected Outcomes

The data generated from these studies will provide a comprehensive metabolic profile of this compound.

-

In vitro studies will elucidate the primary metabolic pathways, identify the key enzymes involved, and provide an initial assessment of metabolic stability.

-

In vivo studies will reveal the pharmacokinetic properties, including the rate and extent of absorption, distribution to various tissues, the major routes of elimination, and the overall exposure of the body to the parent compound and its metabolites.

The identification of metabolites such as 2,3-dimethylbutanoic acid, and further downstream products like propionyl-CoA and acetyl-CoA, will confirm the predicted metabolic pathway.

Toxicological Considerations

While specific toxicological data for this compound is limited, information on short-chain fatty acids (SCFAs) suggests that high concentrations can lead to cellular toxicity.[17][18][28] Preliminary cytotoxicity assays in relevant cell lines (e.g., HepG2) are recommended as part of the preclinical safety assessment.

Conclusion: A Roadmap for Comprehensive Metabolic Profiling

This technical guide provides a robust framework for the comprehensive investigation of this compound metabolism. By integrating scientifically sound in vitro and in vivo methodologies with advanced analytical techniques, researchers can unravel the metabolic fate of this unique branched-chain fatty acid. The insights gained will not only advance our fundamental understanding of lipid metabolism but also provide critical data for the development of safer and more effective pharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. microbenotes.com [microbenotes.com]

- 9. byjus.com [byjus.com]

- 10. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jackwestin.com [jackwestin.com]

- 15. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. Toxicity of short-chain fatty acids and alcohols towards Cladosporium resinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of Short-Chain Fatty Acids and Alcohols Towards Cladosporium resinae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 21. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scialert.net [scialert.net]

- 23. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness [frontiersin.org]

- 25. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 3,4-Dimethylpentanoic Acid

Foreword: The Scientific Context of Branched-Chain Carboxylic Acids

The study of branched-chain carboxylic acids, such as 3,4-Dimethylpentanoic acid, holds a significant place in the landscape of organic chemistry and biochemistry. These molecules, characterized by their non-linear carbon skeletons, are fundamental building blocks in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] Their unique structural motifs influence their physical, chemical, and biological properties, making them subjects of interest in fields ranging from materials science to metabolic research.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering researchers, scientists, and drug development professionals a detailed technical resource.

Introduction to this compound

This compound (C₇H₁₄O₂) is a saturated fatty acid with a molecular weight of approximately 130.18 g/mol .[1] Its structure consists of a five-carbon pentanoic acid backbone with two methyl group substituents at the third and fourth carbon positions. The presence of a chiral center at the C3 position gives rise to two enantiomers, (R)-3,4-dimethylpentanoic acid and (S)-3,4-dimethylpentanoic acid.[1]

While no single publication is credited with the initial "discovery" of this compound, its synthesis is rooted in the broader advancements in organic chemistry during the mid-20th century, particularly in the methodologies developed for the synthesis of branched-chain fatty acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[3] |

| Molecular Weight | 130.18 g/mol | PubChem[3] |

| CAS Number | 3302-06-5 | Smolecule[1] |

| Boiling Point | 109 °C at 14 mmHg | MySkinRecipes[2] |

| Density | 0.921 g/cm³ at 25 °C | MySkinRecipes[2] |

| LogP | 1.753 | Cheméo[4] |

Retrosynthetic Analysis and Synthesis Strategy

A common and effective method for the synthesis of substituted acetic acids like this compound is the malonic ester synthesis . This classical approach allows for the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[5][6][7]

The retrosynthetic analysis for this compound via the malonic ester synthesis is as follows:

Caption: Retrosynthetic analysis of this compound.

This strategy involves the formation of two new carbon-carbon bonds at the α-carbon of diethyl malonate.

Detailed Experimental Protocol: Malonic Ester Synthesis

This section provides a step-by-step protocol for the synthesis of this compound, adapted from established procedures for malonic ester synthesis.[5][6][7][8][9]

Step 1: Monoalkylation of Diethyl Malonate with sec-Butyl Bromide

Caption: Monoalkylation of diethyl malonate.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. The acidic α-hydrogen of the malonate is abstracted to form the corresponding enolate.[5]

-

Alkylation: To the resulting solution of the malonate enolate, add sec-butyl bromide dropwise. The reaction mixture is then heated to reflux to facilitate the Sₙ2 reaction.[9]

-

Work-up: After the reaction is complete, the ethanol is removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield crude diethyl sec-butylmalonate.

Step 2: Dialkylation with Methyl Iodide

Caption: Dialkylation with methyl iodide.

-

Enolate Formation: The monoalkylated ester from Step 1 is dissolved in absolute ethanol containing sodium ethoxide to form the enolate.

-

Second Alkylation: Methyl iodide is added to the enolate solution, and the mixture is refluxed to yield the dialkylated malonic ester.

-

Work-up: The work-up procedure is similar to that of Step 1 to isolate the crude diethyl (1,2-dimethylpropyl)malonate.

Step 3: Hydrolysis and Decarboxylation

Caption: Hydrolysis and decarboxylation to the final product.

-

Saponification and Acidification: The dialkylated ester is refluxed with a solution of potassium hydroxide in water and ethanol to hydrolyze the ester groups.[8] The resulting solution is cooled and acidified with a strong acid, such as sulfuric acid, to protonate the carboxylate groups.[8]

-

Decarboxylation and Isolation: The acidified mixture is heated, causing the β-keto acid intermediate to decarboxylate, releasing carbon dioxide and forming the final product, this compound.[5] The product can then be isolated by distillation or extraction.[8]

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~2.2-2.4 | Multiplet | 2H | -CH₂-COOH |

| ~1.8-2.0 | Multiplet | 1H | -CH(CH₃)- |

| ~1.5-1.7 | Multiplet | 1H | -CH(CH₃)₂ |

| ~0.9 | Doublet | 3H | -CH(CH₃)- |

| ~0.85 | Doublet | 6H | -CH(CH₃)₂ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.